molecular formula C9H9FN2 B13434825 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13434825
M. Wt: 164.18 g/mol
InChI Key: FIMQLBMFEDJYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a fluorine atom at the 4-position and two methyl groups at the 1 and 2 positions. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an appropriate aldehyde .

Industrial Production Methods

Industrial production methods for benzimidazoles often involve large-scale cyclization reactions under controlled conditions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .

Scientific Research Applications

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence without affecting bacterial viability . This mechanism makes it a promising candidate for the development of new antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

4-fluoro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9FN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3

InChI Key

FIMQLBMFEDJYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.